Benzothiazole-6-carboxylic acid

Catalog No.
S667341
CAS No.
3622-35-3
M.F
C8H5NO2S
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole-6-carboxylic acid

CAS Number

3622-35-3

Product Name

Benzothiazole-6-carboxylic acid

IUPAC Name

1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)

InChI Key

DMPZJACLHDWUFS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2

Solubility

26.9 [ug/mL]

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2

Benzothiazole-6-carboxylic acid is an organic compound characterized by the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, with a carboxylic acid functional group at the 6-position. This compound is recognized for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Its structural uniqueness is attributed to the presence of both nitrogen and sulfur atoms within the heterocyclic framework, contributing to its reactivity and biological activity .

Corrosion Inhibition

One of the most studied applications of BTCA lies in its potential as a corrosion inhibitor. Studies have shown that BTCA can effectively inhibit the corrosion of various metals, including copper, iron, and aluminum, in aqueous environments [1]. This property makes BTCA a potential candidate for developing more environmentally friendly corrosion inhibitors compared to traditional chromate-based methods.

[1] Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Stefan Weiss et al.

Pharmaceutical Research

BTCA has also been investigated for its potential pharmaceutical applications. Some studies suggest it may possess antimicrobial and antifungal properties, potentially making it valuable in developing new drugs [2, 3]. However, further research is needed to confirm its efficacy and safety in this context.

[2] Synthesis and antifungal activity of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry. [3] Synthesis and Biological Evaluation of Some Novel 6-Substituted Benzothiazole Derivatives as Potential Antimicrobial Agents. Chemical & Pharmaceutical Bulletin.

Due to its functional groups. Notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: Reacting with amines can yield amides, which are important in drug synthesis.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of benzothiazole derivatives.
  • Nucleophilic substitutions: The compound can undergo nucleophilic attack at the carbonyl carbon of the carboxylic acid group, facilitating further synthetic transformations .

Benzothiazole-6-carboxylic acid exhibits notable biological activities, making it a compound of interest in medicinal chemistry. Research indicates that it possesses antimicrobial properties and may act as an inhibitor of certain enzymes involved in disease processes. For instance, derivatives of this compound have shown potential in inhibiting the growth of cancer cells and bacteria, suggesting its utility as a lead compound in drug development . Additionally, studies have indicated that it may have anti-inflammatory effects, further enhancing its therapeutic potential .

Several synthesis methods for benzothiazole-6-carboxylic acid have been documented:

  • Cyclization Reactions: One common method involves the cyclization of o-aminobenzenethiol with α-bromoacetic acid or similar reagents under acidic conditions.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved through carboxylation reactions using carbon dioxide in the presence of suitable catalysts.
  • Functional Group Transformations: Starting from benzothiazole derivatives, functional group transformations such as oxidation or hydrolysis can yield benzothiazole-6-carboxylic acid .

Benzothiazole-6-carboxylic acid has various applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as anticancer agents and antibiotics.
  • Agriculture: The compound may be used in developing fungicides or herbicides due to its biological activity against plant pathogens.
  • Materials Science: It serves as a precursor for synthesizing polymers and dyes, leveraging its unique chemical structure .

Interaction studies involving benzothiazole-6-carboxylic acid focus on its binding affinity with biological targets. For example:

  • Enzyme Inhibition: Research has shown that certain derivatives inhibit enzymes like cyclooxygenase, which is implicated in inflammatory processes.
  • Receptor Binding: Studies suggest that benzothiazole derivatives may interact with specific receptors involved in neurotransmission, indicating potential applications in neuropharmacology .

Benzothiazole-6-carboxylic acid shares structural similarities with several other compounds. Here are comparisons highlighting its uniqueness:

Compound NameStructureUnique Features
BenzothiazoleC7H5NSLacks carboxylic acid functionality
2-AminobenzothiazoleC7H7N3SContains amino group instead of carboxyl
Benzothiazole-2-carboxylic acidC8H7NO2SCarboxyl group at 2-position instead of 6
Benzothiazolium saltsVariesPositively charged species due to quaternization

Benzothiazole-6-carboxylic acid stands out due to its specific position of the carboxylic acid group, influencing its reactivity and biological interactions compared to other derivatives. Its ability to participate in various

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzothiazole-6-carboxylic acid

Dates

Modify: 2023-08-15

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